Cimidahurinine
Overview
Description
Cimidahurinine is a naturally occurring compound found in the leaves of Pyracantha angustifolia. It is known for its strong inhibitory effects on melanin production and tyrosinase activity, as well as its antioxidant properties . The molecular formula of this compound is C14H20O8, and it has a molecular weight of 316.306 g/mol .
Mechanism of Action
Target of Action
Cimidahurinine, also known as Osmanthuside F, is a compound that can be extracted from the seeds of Perilla frutescens It has been found to have strong inhibitory effects on melanin production and tyrosinase (tyr) activity .
Mode of Action
It has been observed to suppress tyrosinase-related protein (tyrp)-1 and tyrp-2 expression . This suggests that this compound may interact with these targets, leading to changes in their activity and subsequently affecting melanin production.
Biochemical Pathways
This compound appears to affect the biochemical pathways related to melanin production and tyrosinase activity By suppressing TYRP-1 and TYRP-2 expression, it likely disrupts the normal functioning of these pathways, leading to decreased melanin production
Pharmacokinetics
It is generally recommended to introduce adme tests at the early stage of drug discovery to avoid failures during clinical trials due to poor adme properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of melanin production and tyrosinase activity . This results in a decrease in melanin levels, which could potentially be beneficial in conditions where excessive melanin production is a problem.
Biochemical Analysis
Biochemical Properties
It has been found to have strong inhibitory effects on melanin production and tyrosinase activity, as well as ABTS and DPPH radical-scavenging activities . This suggests that Cimidahurinine may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its antioxidant activity , it may influence cell function by protecting cells from oxidative stress. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing reactive oxygen species, thereby preventing oxidative damage to biomolecules .
Metabolic Pathways
Given its antioxidant activity, it may be involved in pathways related to oxidative stress and antioxidant defense .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimidahurinine can be isolated from the n-butanol fraction of Pyracantha angustifolia leaves through bioactivity-guided fractionation . The leaves, twigs, and fruits of Pyracantha angustifolia are dried and dissolved in ethanol. The compounds isolated from each fraction are then dissolved in dimethyl sulfoxide (DMSO) and used to assess antioxidant activity .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Cimidahurinine undergoes various chemical reactions, including oxidation and reduction. It has been shown to inhibit reactive oxygen species (ROS) generation in tert-butyl hydroperoxide-treated B16F10 cells .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide and DMSO . The conditions for these reactions typically involve the use of ethanol as a solvent and the application of bioactivity-guided fractionation techniques .
Major Products Formed: The major products formed from the reactions involving this compound include compounds with strong inhibitory effects on melanin production and tyrosinase activity .
Scientific Research Applications
Cimidahurinine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential as a therapeutic candidate for the development of hypopigmenting agents due to its strong inhibitory effects on melanin production and tyrosinase activity . Additionally, its antioxidant properties make it a valuable compound for research in oxidative stress and related diseases .
Comparison with Similar Compounds
Cimidahurinine is similar to other compounds found in Pyracantha angustifolia, such as p-hydroxybenzoic acid β-d-glucosylester . Both compounds have strong inhibitory effects on melanin production and tyrosinase activity, as well as antioxidant properties . this compound is unique in its specific molecular structure and its ability to inhibit ROS generation .
List of Similar Compounds:- p-Hydroxybenzoic acid β-d-glucosylester
- 12β-acetoxycimigenol-3-O-β-d-xylopranoside
- 25-acetylcimigenol xyloside
- Cimigenol-3-O-β-d-xylopyranoside
- Acetin
- 27-deoxyacetin
- Cimicifugoside H-1
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCASCQGJEYDO-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142542-89-0 | |
Record name | 3-Hydroxytyrosol 3-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYTYROSOL 3-O-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of cimidahurinine?
A1: this compound has demonstrated antimelanogenesis and antioxidant properties. [] In studies using B16F10 melanoma cells, this compound effectively inhibited melanin production and tyrosinase activity, key factors in melanogenesis. [] Furthermore, it displayed radical scavenging activity against ABTS and DPPH radicals, indicating antioxidant potential. [] this compound also exhibited protective effects against doxorubicin-induced cardiotoxicity by reducing reactive oxygen species (ROS) accumulation and downregulating apoptosis-related proteins. []
Q2: What is the chemical structure of this compound?
A2: this compound is a phenolic glycoside. Its structure consists of a 3,4-dihydroxyphenethyl alcohol moiety linked to a sugar through a glycosidic bond. Specifically, this compound is 3,4-dihydroxyl-β-phenethanol-3-O-β-D-glucopyranoside. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H20O8. Its molecular weight is 316.3 g/mol. []
Q4: From what natural sources has this compound been isolated?
A4: this compound was first isolated from the rhizomes of Cimicifuga dahurica. [] It has also been found in other plant species, including the fruits of Ligustrum lucidum [] and the rhizomes of Cimicifuga racemosa (black cohosh). []
Q5: Does this compound show any potential for agricultural applications?
A5: While not directly studied in the provided research, a composition containing this compound has been proposed for preventing rice stink bug infestations. [] This suggests potential insecticidal properties, but further research is needed to confirm its efficacy and safety in agricultural settings.
Q6: What analytical techniques have been used to identify and characterize this compound?
A6: The structure of this compound was elucidated using spectroscopic data including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (NMR) including 1H NMR, 13C NMR, and NOE difference spectra. [] These techniques provide information about the functional groups, molecular weight, and spatial arrangement of atoms within the molecule.
Q7: How does this compound exert its antimelanogenic effect at the molecular level?
A7: Research suggests that this compound suppresses the expression of tyrosinase-related proteins (TYRP)-1 and TYRP-2. [] These proteins play a crucial role in melanin synthesis. By downregulating these proteins, this compound potentially reduces melanin production. Further research is needed to fully elucidate the exact mechanisms of action involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.